4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside is a fluorogenic substrate for chitinases and chitotriosidases. 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside is cleaved by chitinases and chitotriosidases to release the fluorescent moiety 4-methylumbelliferyl (4-MU). 4-MU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases. It has been used to screen plasma samples for reduced chitotriosidase activity that may be indicative of lysosomal storage disorders.
4-Methylumbelliferyl-β-D-N,N/',N/'/'-triacetylchitotrioside is a fluorogenic substrate for chitinases and chitotriosidases. It can be used to screen plasma samples for reduced chitotriosidase activity that may be indicative of lysosomal storage disorders.
4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside
CAS No.: 53643-13-3
VCID: VC20743839
Molecular Formula: C34H47N3O18
Molecular Weight: 785.7 g/mol
* For research use only. Not for human or veterinary use.

Description | Basic Information4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside is a chemical compound with the following characteristics :
Uses and Applications
Mechanism of Action
Safety InformationA safety data sheet (SDS) for 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside is available . |
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CAS No. | 53643-13-3 |
Product Name | 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside |
Molecular Formula | C34H47N3O18 |
Molecular Weight | 785.7 g/mol |
IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33+,34+/m1/s1 |
Standard InChIKey | BNYGKUQXGBVTRE-JFWBNMEYSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU |
PubChem Compound | 16219671 |
Last Modified | Sep 14 2023 |
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